

Ddr1-IN-6: An In-Depth Technical Guide to its Biological Activity

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Compound of Interest

Compound Name: Ddr1-IN-6

Cat. No.: B8248219

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Introduction

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is activated upon binding to collagen. Its involvement in a variety of cellular processes, including proliferation, differentiation, adhesion, migration, and invasion, has implicated it as a key player in various pathological conditions such as cancer and fibrosis. **Ddr1-IN-6** has emerged as a potent and selective inhibitor of DDR1, demonstrating significant potential as a pharmacological tool for studying DDR1-mediated signaling and as a therapeutic candidate. This technical guide provides a comprehensive overview of the biological activity of **Ddr1-IN-6**, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Biological Activity of Ddr1-IN-6

The biological efficacy of **Ddr1-IN-6** has been characterized through a series of in vitro assays, quantifying its inhibitory and cytotoxic effects across various cell lines and conditions.

Parameter	Value	Cell Line / System	Experimental Context	Reference
DDR1 Inhibition (IC50)	9.72 nM	Enzymatic Assay	Direct inhibition of DDR1 kinase activity.	[1][2]
DDR1b (Y513) Auto-phosphorylation Inhibition (IC50)	9.7 nM	Cellular Assay	Inhibition of collagen-induced DDR1 auto-phosphorylation.	[1][2]
Collagen Production Inhibition (IC50)	13 nM	Human Hepatic Stellate Cells (LX-2)	Inhibition of collagen synthesis after 24 hours of treatment.	[1][2]
Cytotoxicity (CC50)	3 µM	Human Hepatic Stellate Cells (LX-2)	Cytotoxic effect after 72 hours of treatment.	[1][2]
Anti-Proliferation (IC50)	5.7 µM (3 days)	Primary Tumor Cells (PC-07-0024 PDX)	Inhibition of proliferation in patient-derived xenograft cells.	[1][2]
2.65 µM (6 days)	[1][2]			
Anti-Proliferation (IC50)	>30 µM (3 and 6 days)	Primary Tumor Cells (LU-01-0523 PDX)	Limited anti-proliferative effect in another PDX model.	[1][2]

Mechanism of Action and Signaling Pathways

DDR1 activation by collagen initiates a cascade of downstream signaling events that contribute to various cellular functions. **Ddr1-IN-6** exerts its biological effects by inhibiting the kinase activity of DDR1, thereby blocking these downstream pathways.

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PIP3 -> AKT; AKT -> mTOR; ERK -> Cell_Responses; mTOR -> Cell_Responses; } . Caption:
Ddr1-IN-6 inhibits DDR1 autophosphorylation, blocking downstream signaling.
```

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of **Ddr1-IN-6**. These are representative protocols adapted from standard laboratory procedures.

DDR1 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of **Ddr1-IN-6** to inhibit the enzymatic activity of DDR1.

```
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Read_Plate; Read_Plate -> Analyze_Data; Analyze_Data -> End; } . Caption: Workflow for the  
LanthaScreen™ DDR1 kinase inhibition assay.
```

Methodology:

- Reagent Preparation: Prepare serial dilutions of **Ddr1-IN-6** in the appropriate assay buffer. Prepare a mixture of the DDR1 kinase and a europium-labeled anti-tag antibody. Prepare the fluorescently labeled kinase tracer.
- Assay Assembly: In a 384-well plate, add the **Ddr1-IN-6** dilutions. Subsequently, add the DDR1 kinase/antibody mixture. Initiate the binding reaction by adding the kinase tracer.
- Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
- Signal Detection: Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader. The FRET signal is generated when the tracer and the antibody are brought into proximity by binding to the kinase.
- Data Analysis: The IC50 value is determined by plotting the TR-FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Collagen-Induced DDR1 Autophosphorylation Assay

This cell-based assay measures the ability of **Ddr1-IN-6** to inhibit the phosphorylation of DDR1 in response to collagen stimulation.

Methodology:

- **Cell Culture and Starvation:** Plate cells (e.g., U2OS cells overexpressing DDR1) in a suitable culture dish and grow to 80-90% confluency. Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.
- **Inhibitor Treatment:** Pre-treat the cells with various concentrations of **Ddr1-IN-6** for 1-2 hours.
- **Collagen Stimulation:** Stimulate the cells with collagen I (e.g., 10 µg/mL) for 90 minutes at 37°C to induce DDR1 autophosphorylation.
- **Cell Lysis:** Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Western Blotting:** Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Y792) and a primary antibody for total DDR1 as a loading control.
- **Detection and Analysis:** Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities to determine the extent of phosphorylation inhibition.

Cell Viability and Proliferation Assay

This assay assesses the cytotoxic and anti-proliferative effects of **Ddr1-IN-6** on cancer cells.

Methodology:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a range of concentrations of **Ddr1-IN-6**.
- **Incubation:** Incubate the cells for the desired period (e.g., 3 or 6 days).

- **Viability Assessment:** Add a viability reagent (e.g., CellTiter-Glo®) to the wells, which measures ATP levels as an indicator of cell viability.
- **Data Measurement:** Measure the luminescence or absorbance using a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or CC50 values by plotting viability against inhibitor concentration.

Clonogenic Survival Assay

This assay evaluates the ability of single cells to survive and form colonies following treatment with **Ddr1-IN-6**, providing insight into its long-term cytotoxic effects.

Methodology:

- **Cell Seeding:** Plate a low density of single cells in 6-well plates.
- **Inhibitor Treatment:** Treat the cells with **Ddr1-IN-6** for a defined period (e.g., 24 hours).
- **Colony Formation:** Remove the drug-containing medium, wash the cells, and add fresh medium. Allow the cells to grow for 10-14 days until visible colonies are formed.
- **Staining and Counting:** Fix the colonies with a methanol/acetic acid solution and stain them with crystal violet. Count the number of colonies (typically containing >50 cells).
- **Analysis:** Calculate the surviving fraction for each treatment condition relative to the untreated control.

3D Collagen Gel Matrix Invasion Assay

This assay mimics the in vivo tumor microenvironment to assess the effect of **Ddr1-IN-6** on the invasive potential of cancer cells.

Methodology:

- **Spheroid Formation:** Generate multicellular tumor spheroids by seeding cells in ultra-low attachment plates.

- **Embedding in Collagen:** Embed the spheroids in a collagen I gel matrix in a 24-well plate.
- **Inhibitor Treatment:** Add medium containing different concentrations of **Ddr1-IN-6** on top of the collagen gel.
- **Invasion Monitoring:** Incubate the plates for several days and monitor the invasion of cells from the spheroid into the surrounding collagen matrix using a microscope.
- **Quantification:** At the end of the experiment, quantify the area of invasion or the number of invading cells.

Conclusion

Ddr1-IN-6 is a highly potent and selective inhibitor of DDR1, demonstrating significant anti-proliferative and anti-invasive properties in various in vitro models. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting DDR1 with **Ddr1-IN-6** in oncology and other relevant disease areas. The detailed protocols offer a starting point for the design and execution of experiments aimed at elucidating the intricate roles of DDR1 in health and disease.

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References

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- 2. Moving Upwards: A Simple and Flexible In Vitro Three-dimensional Invasion Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
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